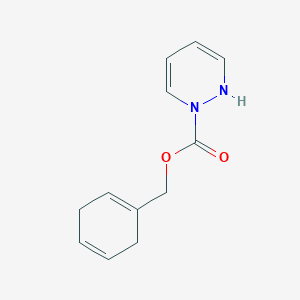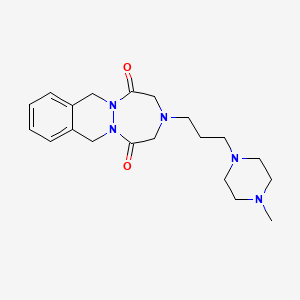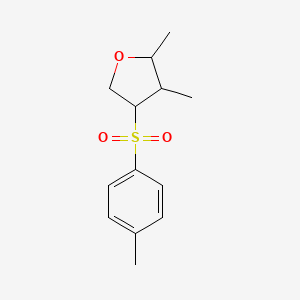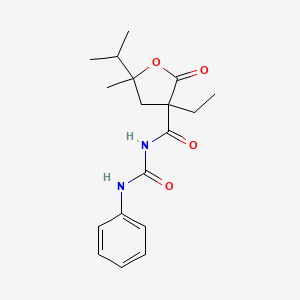
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, multiple alkyl groups, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of Alkyl Groups: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Formation of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate or phenyl carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide
- 4- (2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)Benzene sulfonamide
Uniqueness
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring with multiple alkyl groups and a phenylcarbamoyl moiety. This structural complexity provides it with distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
28755-10-4 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2-oxo-N-(phenylcarbamoyl)-5-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23) |
InChI Key |
GAQKSJMXKSAELD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
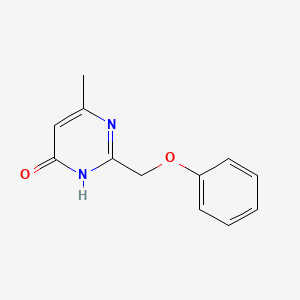
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
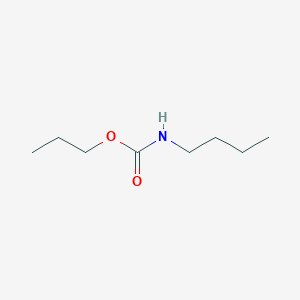
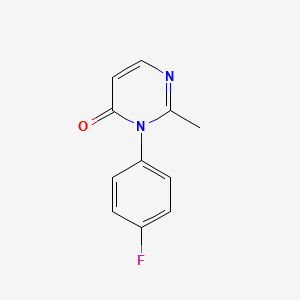
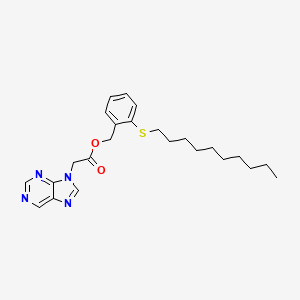
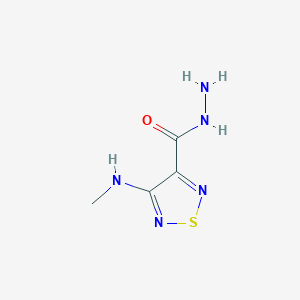
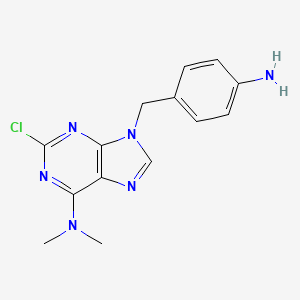
![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)
